Phenyl-phenylsulfanyl-acetyl chloride

Description

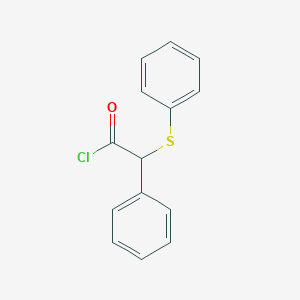

Phenyl-phenylsulfanyl-acetyl chloride is a specialized organosulfur compound featuring a thioether (-S-) linkage between two phenyl groups and an acetyl chloride (-COCl) functional group. While direct data on this compound are absent in the provided evidence, its structure suggests reactivity derived from both the sulfanyl and acyl chloride moieties. Hypothetically, it could serve as a versatile intermediate in synthesizing thioether-linked polymers, bioactive molecules, or sulfone derivatives via oxidation. Its synthesis might involve coupling a phenylsulfanyl-phenyl precursor with acetyl chloride or through Friedel-Crafts acylation of diphenyl sulfide. Applications could parallel those of related acyl and sulfonyl chlorides, such as peptide modification or sulfonamide production .

Properties

IUPAC Name |

2-phenyl-2-phenylsulfanylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKWYGZSJLEGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride remains the reagent of choice due to its efficiency and generation of gaseous byproducts (SO₂ and HCl), which simplify purification. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Conditions

-

Molar Ratio : A 2:1 excess of SOCl₂ relative to the carboxylic acid ensures complete conversion.

-

Solvent : Anhydrous dichloromethane or toluene, which stabilize intermediates and prevent hydrolysis.

-

Temperature : Reflux conditions (40–80°C) for 4–6 hours, monitored by TLC or NMR for completion.

Mechanistic Insights

The reaction initiates with the activation of the carboxylic acid by SOCl₂, forming a mixed anhydride intermediate. Subsequent attack by chloride ion yields the acyl chloride and releases SO₂. The exothermic nature of this reaction necessitates controlled addition to avoid thermal runaway.

Yield and Purity

Typical yields range from 85–92%, with purity >98% achievable via vacuum distillation. Residual thionyl chloride is removed by azeotropic distillation with toluene.

Phosphorus Pentachloride as an Alternative Chlorinating Agent

For substrates sensitive to SOCl₂, PCl₅ offers a viable alternative. This reagent operates via a similar mechanism but requires stricter moisture control.

Optimized Protocol

-

Stoichiometry : 1.2 equivalents of PCl₅ per equivalent of acid.

-

Solvent : Dry benzene or chlorobenzene.

-

Workup : Quenching with ice water followed by extraction with ethyl acetate isolates the product.

Comparative Analysis

While PCl₅ achieves comparable yields (80–88%), its use is limited by the generation of phosphorus oxychloride (POCl₃), complicating waste disposal.

The preparation of phenyl-phenylsulfanyl-acetic acid, the critical precursor, involves multi-step organic transformations. Industrial and academic routes emphasize sulfanyl group introduction via nucleophilic substitution or coupling reactions.

Thiol Alkylation Strategy

A common approach involves alkylating a thiophenol with a chloroacetylated intermediate. For example:

-

Synthesis of Chloroacetyl Derivatives : Reacting acetic acid derivatives with PCl₃ yields chloroacetic acid chloride.

-

Nucleophilic Substitution : Treating thiophenol with chloroacetic acid chloride in the presence of a base (e.g., K₂CO₃) introduces the sulfanyl group.

Case Study from Phenylpiperazine Synthesis

In a related synthesis, 5-amino-4-fluoro-2-methylbenzenethiol was alkylated with 2,2,2-trifluoro-1-iodoethane using K₂CO₃ in DMF, achieving an 80% yield. Adapting this protocol to phenylacetic acid derivatives could streamline precursor production.

Oxidative Coupling of Thiols

Alternative routes employ oxidative coupling to form disulfide bridges, followed by reduction to thiols. For instance:

-

Disulfide Formation : Treating thiophenol with iodine in acetic acid yields a symmetrical disulfide.

-

Reduction to Thiol : Red phosphorus or NaBH₄ selectively reduces the disulfide to the thiol, which is then acetylated.

Yield Optimization

Silica gel chromatography (ethyl acetate/hexane) typically purifies intermediates, with yields exceeding 75% at each step.

Emerging Catalytic and Green Chemistry Approaches

Enzyme-Mediated Chlorination

Recent exploratory work has investigated lipases as biocatalysts for acyl chloride synthesis. While preliminary, this method could reduce reliance on corrosive reagents.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have enabled chlorination reactions without solvents, minimizing waste. For example, grinding carboxylic acids with SOCl₂ in a planetary mill achieves >90% conversion in 2 hours.

Comparative Evaluation of Preparation Methods

| Method | Reagents | Yield (%) | Purity (%) | Advantages | Drawbacks |

|---|---|---|---|---|---|

| SOCl₂ Chlorination | SOCl₂, CH₂Cl₂ | 85–92 | >98 | High efficiency, simple workup | Corrosive reagents, SO₂ emissions |

| PCl₅ Chlorination | PCl₅, C₆H₆ | 80–88 | 95–97 | Suitable for sensitive substrates | POCl₃ byproduct, stringent drying |

| NCS/HCl Indirect Route | NCS, HCl, CH₂Cl₂ | N/A | N/A | Mild conditions, scalable | Untested for target compound |

| Biocatalytic | Lipase, SOCl₂ | 70–75 | 90 | Environmentally friendly | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions: Phenyl-phenylsulfanyl-acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters.

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

Amides and Esters: Formed from nucleophilic acyl substitution.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Scientific Research Applications

Synthetic Chemistry Applications

Phenyl-phenylsulfanyl-acetyl chloride is utilized in the synthesis of various organic compounds due to its electrophilic nature. This compound can react with nucleophiles to form thioesters and amides, which are crucial in building complex organic molecules.

Thioester Formation

The compound can be used to synthesize thioesters through reaction with alcohols or thiols. This reaction is significant in the formation of thioacetals, which are important intermediates in organic synthesis and can be further transformed into various functional groups.

Amide Synthesis

This compound can react with amines to produce amides. This reaction is particularly useful for creating sulfur-containing amides that have potential biological activity.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential as a building block for drug development, especially in the design of enzyme inhibitors.

Enzyme Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes. For example, studies have shown that certain derivatives exhibit inhibitory activity against SIRT2 (Sirtuin 2), a protein implicated in various diseases including cancer and neurodegenerative disorders . The structural modifications of these compounds can enhance their potency and selectivity towards the target enzyme.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds derived from this compound:

-

Case Study 1: Synthesis of SIRT2 Inhibitors

A study synthesized a series of N-(aryl)-2-(phenylthio)acetamides from this compound and evaluated their inhibitory effects on SIRT2. The results indicated that structural modifications significantly impacted the inhibitory potency, highlighting the importance of this compound in drug design . -

Case Study 2: Thioacetalization Reactions

Another research focused on the use of this compound in thioacetalization reactions, demonstrating its effectiveness in protecting carbonyl functionalities during multi-step organic syntheses .

Summary Table of Applications

Mechanism of Action

The mechanism of action of phenyl-phenylsulfanyl-acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

- Acyl chlorides (e.g., phenylacetyl chloride, phenacyl chloride): Reactive towards nucleophiles (amines, alcohols).

- Sulfonyl chlorides (e.g., phenylmethanesulfonyl chloride): Used in sulfonamide formation.

- Sulfides (e.g., phenyl disulfide): Thioether linkages enable oxidation to sulfones.

Phenyl-phenylsulfanyl-acetyl chloride combines a thioether with an acyl chloride, offering dual reactivity for sequential functionalization.

Data Table: Comparative Properties

Reactivity and Stability

- Acyl Chlorides (Phenylacetyl/Phenacyl) : Highly reactive with nucleophiles (e.g., amines, water) but prone to hydrolysis .

- Sulfonyl Chlorides (Phenylmethanesulfonyl) : Less electrophilic than acyl chlorides; react preferentially with amines to form sulfonamides .

- Thioethers (Phenyl-phenylsulfanyl) : Oxidizable to sulfones, enhancing stability and altering electronic properties .

- This compound : Expected to exhibit acyl chloride-like reactivity (e.g., acylation) and sulfide-based transformations (e.g., oxidation or alkylation).

Q & A

Q. What synthetic methodologies are recommended for preparing Phenyl-phenylsulfanyl-acetyl chloride, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or acylation reactions. For example, thioether-linked intermediates (e.g., phenylsulfanyl derivatives) may react with acetyl chloride precursors under anhydrous conditions. Key optimization parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) can enhance electrophilicity of the acyl chloride group.

- Temperature control : Reactions often require low temperatures (−10°C to 0°C) to minimize side reactions like hydrolysis .

- Solvent choice : Use aprotic solvents (e.g., dichloromethane) to stabilize reactive intermediates.

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how should samples be prepared?

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structure. Integrate peaks to verify substitution patterns (e.g., aryl vs. acetyl protons).

- Mass spectrometry (MS) : Electrospray ionization (ESI) or GC-MS can confirm molecular weight and detect impurities.

- FT-IR : Validate functional groups (e.g., C=O stretch at ~1800 cm⁻¹, S–C aryl bonds at ~700 cm⁻¹).

Sample preparation : Avoid moisture to prevent hydrolysis. For quantitative analysis, prepare solutions in dry, inert solvents and run duplicates to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as acyl chlorides are irritants.

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in airtight, dark glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Spill management : Neutralize spills with sodium bicarbonate or specialized absorbents.

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions, and what degradation pathways should be monitored?

Stability studies should assess:

- Thermal degradation : Heat samples to 40–60°C and monitor via HPLC for hydrolysis products (e.g., carboxylic acids).

- Light sensitivity : Expose to UV-Vis light and track photolytic byproducts using LC-MS.

- Humidity impact : Conduct accelerated aging tests at 75% relative humidity; quantify hydrolytic decomposition via titration .

Key degradation markers : Look for phenylsulfanylacetic acid (hydrolysis product) and disulfide byproducts (oxidative coupling).

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound?

- Cross-validate techniques : Combine NMR, IR, and MS to confirm structural assignments. For example, ambiguous NMR peaks can be clarified using 2D-COSY or HSQC.

- Control experiments : Run parallel analyses with authentic standards or synthesized analogs.

- Statistical rigor : Apply systematic review principles to compare datasets, identify outliers, and assess methodological biases (e.g., solvent effects in NMR) .

Q. What strategies are effective for studying the reactivity of this compound in complex reaction systems?

- Competitive kinetic studies : Compare reaction rates with competing nucleophiles (e.g., amines vs. alcohols) under controlled pH and temperature.

- Computational modeling : Use DFT calculations to predict electrophilic sites and transition states.

- In-situ monitoring : Employ techniques like ReactIR to track intermediate formation in real time .

Q. How should researchers design experiments to investigate the compound’s interactions with biomolecules (e.g., enzymes or lipids)?

- Activity assays : Use fluorescence quenching or calorimetry to measure binding affinities. For example, adapt phosphatidylcholine assay protocols by replacing substrates with target biomolecules .

- Sample preparation : Ensure biomolecules are in native conformation by using buffered solutions (pH 7.4, 25°C) and avoiding denaturants.

- Data normalization : Include negative controls (e.g., solvent-only blanks) and correct for background signals .

Methodological Notes

- Data reproducibility : Always perform triplicate measurements and report standard deviations.

- Contamination mitigation : Use separate glassware for synthesis and analysis to prevent cross-contamination .

- Systematic documentation : Follow Cochrane Handbook guidelines for transparent reporting of experimental variables and data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.